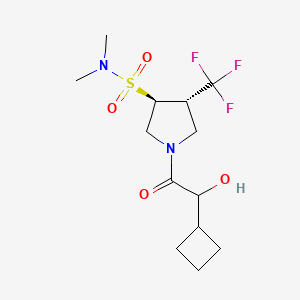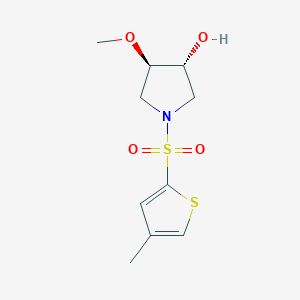![molecular formula C16H23N3O2 B7336974 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide](/img/structure/B7336974.png)
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has shown promising results in various scientific research studies.
Mecanismo De Acción
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide works by inhibiting the activity of a protein called tankyrase, which is involved in the regulation of the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in the development and progression of cancer, and its dysregulation is often observed in various types of cancer. By inhibiting tankyrase, this compound prevents the degradation of Axin, a protein that plays a key role in the regulation of the Wnt signaling pathway. This, in turn, leads to the inhibition of the Wnt signaling pathway and the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide is its selective inhibition of tankyrase, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide, including the development of more potent and selective inhibitors of tankyrase, the optimization of the pharmacokinetic properties of this compound, and the evaluation of its therapeutic potential in various diseases. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential side effects.
Conclusion
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in various scientific research studies. Its selective inhibition of tankyrase makes it a promising therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine its optimal dosage and administration route, as well as to identify its potential side effects.
Métodos De Síntesis
The synthesis of 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide involves a series of chemical reactions, starting with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting compound is then reacted with N,N-dimethylformamide to form 3-nitrobenzamide. The nitro group is then reduced to an amine group using palladium on carbon as a catalyst. The resulting compound is then reacted with 1R,2R-epoxypropane to form the cyclopropylmethyl derivative, which is then reacted with ethylmagnesium bromide to form this compound.
Aplicaciones Científicas De Investigación
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting the Wnt signaling pathway, which plays a crucial role in the development and progression of cancer. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a key factor in the development of Parkinson's disease.
Propiedades
IUPAC Name |
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-11-8-13(11)10-17-15(20)12-6-5-7-14(9-12)18-16(21)19(2)3/h5-7,9,11,13H,4,8,10H2,1-3H3,(H,17,20)(H,18,21)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLWSXGJUAJNGG-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CNC(=O)C2=CC(=CC=C2)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1CNC(=O)C2=CC(=CC=C2)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7336898.png)


![(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol](/img/structure/B7336911.png)
![(3aS,6aR)-1-[(1-methoxycyclobutyl)methyl]-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole](/img/structure/B7336925.png)
![(1R,9S)-11-(1-phenylpyrrolidine-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336929.png)
![(1R,9S)-11-(4-methyl-2-propan-2-yl-1,3-oxazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336931.png)
![methyl 2-[4-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoyl]phenoxy]acetate](/img/structure/B7336953.png)
![5-cyano-N-[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7336954.png)
![methyl 2-[2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-2-oxoethoxy]acetate](/img/structure/B7336961.png)
![N-[[(2R)-oxolan-2-yl]methyl]-6-phenylpyridazine-4-carboxamide](/img/structure/B7336975.png)
![[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B7336982.png)
![(2S)-2-[3-(methoxymethyl)-3-methylpyrrolidine-1-carbonyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B7336989.png)
![(1R,9S)-11-(imidazo[1,2-a]pyridine-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336995.png)
